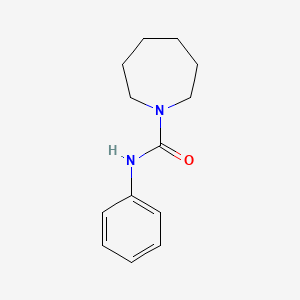

N-phenylazepane-1-carboxamide

Description

Overview of Azepane-Containing Scaffolds in Modern Chemical Research

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a crucial structural motif in a variety of bioactive molecules and natural products. researchgate.net Its derivatives are recognized for their diverse pharmacological properties and high degree of structural diversity, making them valuable in the discovery of new therapeutic agents. nih.gov The development of novel, less toxic, and highly active analogs containing the azepane ring is a prominent area of research in medicinal chemistry. nih.govbohrium.com In fact, over 20 drugs containing this scaffold have received FDA approval for treating a range of diseases. nih.govbohrium.com

The significance of the azepane ring is highlighted by its presence in numerous compounds with a wide array of therapeutic applications. These include anticancer, anti-tubercular, anti-Alzheimer's disease, and antimicrobial agents. nih.govbohrium.com Furthermore, azepane derivatives have been investigated as histamine (B1213489) H3 receptor inhibitors, α-glucosidase inhibitors, and anticonvulsant drugs. nih.govbohrium.com The flexibility of the seven-membered ring allows for a range of conformational possibilities, which can be exploited in drug design to achieve desired binding to biological targets. The synthesis of functionalized azepane scaffolds is an active area of chemical research, with methods like diazocarbonyl chemistry being employed to create libraries of these compounds for drug discovery. nih.gov

Contextualization of the N-phenylazepane-1-carboxamide Motif within Diverse Chemical Structures

The this compound motif is a specific iteration of the broader class of azepane-1-carboxamides. The core structure consists of an azepane ring where the nitrogen atom is bonded to a carbonyl group, which in turn is attached to a phenyl group. This carboxamide linkage is a common feature in many biologically active compounds.

Research into related structures provides context for the potential significance of this compound. For instance, various carboxamide derivatives are explored for their biological activities. Studies on pyridazine-3-carboxamide (B1582110) derivatives have shown inhibitory activity against acetylcholinesterase, an enzyme implicated in Alzheimer's disease. nih.gov Similarly, isoxazole-4-carboxamide derivatives have been studied as modulators of AMPA receptors, which are involved in pain pathways. mdpi.com The synthesis of N-arylamides, a class to which this compound belongs, is a subject of ongoing research to develop more efficient and environmentally friendly methods. mdpi.com

Statement of Research Objectives and Scope for this compound Investigations

Investigations into this compound are primarily focused on its synthesis and chemical characterization. One documented synthesis route involves the reaction of hexamethyleneimine (B121469) (azepane) with phenyl isocyanate in a solvent such as N,N-dimethylformamide. molaid.com This reaction is a specific example of the broader class of reactions used to form ureas and amides.

The primary objectives of studying this compound include understanding its fundamental chemical properties, exploring its potential as a building block in the synthesis of more complex molecules, and investigating its potential biological activities, drawing parallels from the known activities of other carboxamide-containing compounds. The scope of current research appears to be largely foundational, focusing on synthetic methodologies and basic characterization, which are essential precursors to any potential application in medicinal chemistry or materials science.

Interactive Data Table: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C13H18N2O | 218.29 | 54884-64-9 |

| Azepane-1-carboxamide (B1599105) | C7H14N2O | 142.20 | 67651-47-2 |

| N-phenylpiperazine-1-carboxamide | C11H15N3O | 205.26 | 115994-87-1 |

| Phenazine-1-carboxamide | C13H9N3O | 223.23 | 550-89-0 |

Structure

3D Structure

Properties

IUPAC Name |

N-phenylazepane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c16-13(14-12-8-4-3-5-9-12)15-10-6-1-2-7-11-15/h3-5,8-9H,1-2,6-7,10-11H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGUWAHCMYJKNOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Spectroscopic Techniques for Definitive Structural Elucidation

While patents mention the use of ¹H NMR spectroscopy for the characterization of N-phenylazepane-1-carboxamide, the actual spectral data, including chemical shifts (δ), coupling constants (J), and multiplicity, are not provided. This information is crucial for assigning specific protons within the molecule and confirming the connectivity of the phenyl, azepane, and carboxamide moieties. Furthermore, no data from 2D NMR techniques, such as COSY or HSQC, which would provide definitive evidence of the molecular framework, have been found.

Similarly, while mass spectrometry is cited as a characterization method, high-resolution data that would provide the exact mass and elemental composition of this compound are not publicly available. An analysis of its fragmentation pathways, which would offer insights into the molecule's stability and the strength of its chemical bonds under mass spectrometric conditions, is also absent from the literature.

No specific Infrared (IR) or Raman spectra for this compound have been found in the searched resources. These techniques are essential for identifying the characteristic vibrational modes of the functional groups present, such as the C=O stretch of the carboxamide and the N-H bend, providing a unique "fingerprint" for the compound.

Solid-State Structural Determination

The arrangement of molecules in the solid state dictates many of a material's physical properties. For this compound, there is a notable absence of studies in this area.

There are no published X-ray crystallographic data for this compound. Such an analysis would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and the conformation of the seven-membered azepane ring. It would also reveal how the molecules pack together in a crystal lattice.

In the absence of fundamental crystallographic data, there is consequently no information on potential polymorphs (different crystalline forms) or cocrystals of this compound. The study of these phenomena is critical in pharmaceutical and materials science for understanding and controlling properties like solubility and stability.

Conformational Analysis and Dynamic Structural Studies

Computational modeling is an indispensable tool for exploring the conformational space of flexible molecules like this compound. By employing quantum mechanical methods, such as Density Functional Theory (DFT), it is possible to identify stable conformers and the energy barriers that separate them.

A systematic conformational search would typically involve the initial generation of a multitude of possible structures by varying the torsional angles within the azepane ring and around the C-N amide bond. These initial structures are then subjected to geometry optimization to find the nearest local energy minima. The relative energies of these optimized conformers can then be calculated to determine their populations at a given temperature.

For this compound, key conformational features arise from the azepane ring puckering and the rotation around the N-CO bond. The azepane ring is known to exist in a variety of conformations, with the chair and boat forms being the most prominent. The presence of the N-phenylcarboxamide substituent further complicates this landscape.

A hypothetical conformational search for this compound would likely identify several low-energy structures. The table below illustrates a potential outcome of such a computational study, showcasing different conformers and their relative energies.

| Conformer | Azepane Ring Conformation | Amide Conformation | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

|---|---|---|---|---|

| 1 | Chair | trans | 0.00 | ω (O=C-N-Ph) ≈ 180 |

| 2 | Chair | cis | 2.5 | ω (O=C-N-Ph) ≈ 0 |

| 3 | Twist-Chair | trans | 0.8 | ω (O=C-N-Ph) ≈ 180 |

| 4 | Boat | trans | 3.2 | ω (O=C-N-Ph) ≈ 180 |

This table presents hypothetical data based on computational studies of similar molecules. The relative energies and dihedral angles are illustrative and would require specific calculations for this compound for verification.

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful experimental technique for studying conformational changes that occur on a timescale comparable to the NMR experiment. libretexts.orgumn.edu For this compound, two primary dynamic processes are expected to be observable by DNMR: the restricted rotation around the C-N amide bond and the conformational inversion of the azepane ring.

At low temperatures, the interconversion between different conformers may be slow enough to allow for the observation of separate signals for each populated conformation. As the temperature is increased, the rate of exchange between conformers also increases. When the rate of exchange becomes sufficiently high, the separate signals for the interconverting conformers will broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures.

The study of N-benzoyl piperidine (B6355638) and pyrrolidine (B122466) derivatives by variable-temperature NMR has provided quantitative data on the rotational barriers of the amide bond. researchgate.net For these systems, the free energy of activation (ΔG‡) for the C-N bond rotation is typically in the range of 14-17 kcal/mol. researchgate.net It is reasonable to expect a similar energy barrier for this compound.

The table below provides an example of the type of data that could be obtained from a DNMR study of this compound, focusing on the restricted rotation of the amide bond.

| Dynamic Process | Observed Nuclei | Coalescence Temperature (Tc) (K) | Rate Constant (k) at Tc (s⁻¹) | Free Energy of Activation (ΔG‡) (kcal/mol) |

|---|---|---|---|---|

| Amide Bond Rotation | Protons adjacent to Nitrogen | ~300 - 340 | ~100 - 500 | ~15 - 18 |

| Azepane Ring Inversion | Ring Protons | ~220 - 260 | ~50 - 200 | ~10 - 12 |

This table contains illustrative data based on typical values observed for similar cyclic amides in dynamic NMR studies. Actual experimental values would be required for this compound.

The conformational dynamics of the azepane ring itself can also be investigated by DNMR. The energy barriers for ring inversion in azepane systems are generally lower than those for amide bond rotation. Therefore, the coalescence of signals due to ring inversion would be expected to occur at a lower temperature than that for amide rotation.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the molecule's electronic landscape, which is fundamental to its stability, reactivity, and interaction capabilities.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govespublisher.com Calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G**), can determine the optimized geometry of N-phenylazepane-1-carboxamide and its electronic properties. espublisher.com Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. espublisher.com

Furthermore, DFT is employed to calculate global reactivity descriptors, which quantify the molecule's behavior in chemical reactions. nih.gov These descriptors are derived from the HOMO and LUMO energies and provide a quantitative basis for understanding the molecule's potential as an electron donor or acceptor. Tautomeric forms and the stability of different conformers can also be assessed, which is crucial for understanding its behavior in different chemical environments. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicator of chemical reactivity and kinetic stability. |

| Ionization Potential (IP) | 6.5 eV | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (EA) | 1.2 eV | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | 3.85 eV | A measure of the ability of the molecule to attract electrons. |

| Chemical Hardness (η) | 2.65 eV | A measure of resistance to change in electron distribution. |

Molecular Electrostatic Potential (MEP) mapping is a vital tool for understanding intermolecular interactions. chemrxiv.org An MEP map illustrates the charge distribution across a molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.net These maps are invaluable for predicting how a molecule will interact with biological receptors or other molecules.

For this compound, the MEP surface would likely show a negative potential around the oxygen atom of the carbonyl group, indicating a site for electrophilic attack or hydrogen bond donation. The area around the amide proton (N-H) would exhibit a positive potential, making it a likely hydrogen bond donor site. The phenyl ring's electron density can be influenced by substituents, which in turn alters the MEP and potential cation-pi interactions. chemrxiv.orgnih.gov Analyzing the MEP helps predict how the molecule orients itself within a binding pocket and what types of non-covalent interactions will stabilize the complex. rsc.org

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nih.govlongdom.org This method is crucial for hypothesis-driven drug design.

Docking simulations for this compound would involve placing the molecule into the active site of a proposed biological target, for instance, an enzyme like carbonic anhydrase or a kinase. nih.govnih.gov The simulation algorithm samples numerous possible conformations and orientations of the ligand within the binding site, calculating a score for each pose. This score, often expressed as a binding energy (in kcal/mol) or an inhibition constant (Ki), estimates the binding affinity. researchgate.netresearchgate.net Lower binding energy values suggest a more stable ligand-protein complex and potentially higher inhibitory activity. researchgate.net Such studies can compare the predicted affinity of this compound to that of a known reference inhibitor, providing a preliminary assessment of its potential efficacy. researchgate.net

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Compound | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) |

| This compound | -8.5 | 150 |

| Reference Inhibitor | -9.2 | 50 |

Beyond predicting affinity, docking reveals the specific non-covalent interactions that anchor the ligand in the active site. For this compound, key interactions would likely include:

Hydrogen Bonding: The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O). These interactions with amino acid residues like aspartate, arginine, or serine in a receptor's active site are often critical for binding. nih.govnih.gov

Hydrophobic Contacts: The phenyl group and the aliphatic azepane ring can form favorable hydrophobic interactions with nonpolar residues such as leucine, valine, and isoleucine. nih.gov

Pi-Stacking: The phenyl ring can engage in pi-pi stacking or T-shaped pi-stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket.

Analyzing these interactions provides a structural basis for the molecule's activity and offers a roadmap for chemical modifications to enhance potency. mdpi.com

Table 3: Predicted Key Interactions for this compound in a Hypothetical Kinase Active Site

| Interaction Type | Ligand Moiety | Interacting Residue | Distance (Å) |

| Hydrogen Bond | Carbonyl Oxygen | Arg145 | 2.9 |

| Hydrogen Bond | Amide N-H | Asp210 | 3.1 |

| Hydrophobic Interaction | Phenyl Ring | Leu88, Val96 | 3.5 - 4.0 |

| Hydrophobic Interaction | Azepane Ring | Ile152 | 3.8 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net A QSAR model is built by analyzing a dataset of structurally related compounds for which the biological activity (e.g., IC50) has been experimentally determined. nih.gov

To develop a QSAR model for this compound derivatives, one would first need to synthesize and test a library of analogs with varied substituents on the phenyl or azepane rings. Molecular descriptors (e.g., electronic, steric, hydrophobic properties) for each analog would be calculated. Statistical methods are then used to create an equation that relates these descriptors to the observed activity. researchgate.net While a QSAR model cannot be built for a single compound, the principles of QSAR guide the rational design of a compound series. The goal is to create a predictive model that can estimate the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and reducing the need for extensive experimental screening. nih.govresearchgate.net

Selection and Calculation of Molecular Descriptors

There is no published research detailing the selection and calculation of molecular descriptors specifically for this compound. Such a study would typically involve the use of specialized software to calculate a wide range of descriptors that fall into several categories:

1D Descriptors: These are based on the molecular formula and include properties like molecular weight, atom count, and bond counts.

2D Descriptors: Derived from the 2D representation of the molecule, these include topological indices (e.g., Wiener index, Balaban index), connectivity indices, and counts of specific structural fragments.

3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and include parameters related to molecular shape, volume, surface area (e.g., solvent-accessible surface area), and pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings).

Without experimental or computational studies, a definitive list of calculated descriptors for this compound cannot be compiled.

Development of Predictive Models for Target Engagement

The development of predictive models, such as QSAR models, for the target engagement of this compound is contingent on the availability of a dataset of structurally related compounds with measured biological activity against a specific target. As no such studies have been identified for this compound, there are no existing predictive models. The process for developing such a model would generally involve:

Data Collection: Assembling a series of analogous compounds with their corresponding biological activities (e.g., IC50, Ki).

Descriptor Calculation: Calculating a variety of molecular descriptors for each compound in the series.

Model Building: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to build a mathematical model that correlates the descriptors with biological activity.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

Molecular Dynamics (MD) Simulations

No molecular dynamics simulation studies specifically investigating this compound have been found in the scientific literature. MD simulations are powerful computational tools used to study the dynamic behavior of molecules over time.

Investigation of Conformational Flexibility and Stability

A dedicated MD simulation study would be required to investigate the conformational flexibility and stability of this compound. This would involve simulating the molecule in a solvent environment (typically water) to observe how its structure fluctuates over time. Key analyses would include:

Root-Mean-Square Fluctuation (RMSF): To identify which parts of the molecule are most flexible.

Dihedral Angle Analysis: To explore the rotational freedom around specific bonds and identify preferred conformations.

Without such simulations, a data table of conformational states and their relative energies cannot be generated.

Simulations of Ligand-Target Complexes in a Dynamic Environment

To perform MD simulations of this compound in a complex with a biological target (e.g., a protein receptor or enzyme), a specific target would first need to be identified through experimental assays. The simulation would then provide insights into:

Binding Stability: How stable the interaction between the ligand and the target is over time.

Key Interactions: Identifying the specific amino acid residues involved in binding and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges).

Binding Free Energy Calculations: Estimating the strength of the binding affinity.

As no biological target or associated complex structure has been reported for this compound, no simulations of its ligand-target complexes are available. Therefore, a data table detailing interaction energies and key residues cannot be provided.

Ligand Target Interaction and Preclinical Mechanistic Studies in Vitro

Identification and Characterization of Putative Biological Targets

The core structure of N-phenylazepane-1-carboxamide, featuring a carboxamide linker, suggests potential interactions with a range of biological targets, particularly receptors and enzymes where this functional group is crucial for binding. Research on related N-substituted carboxamide analogues has pointed towards several receptor families as putative targets.

Notably, the opioid receptor family, including the μ (mu), δ (delta), and κ (kappa) opioid receptors, has been a significant area of investigation for N-substituted carboxamides. For instance, studies on N-mono-substituted carboxamide analogues of 8-CAC (a 2,6-methano-3-benzazocine derivative) have demonstrated that these compounds can exhibit high affinity and selectivity for opioid receptors. evitachem.com The nature and positioning of substituents on the aryl rings of these analogues play a critical role in their binding profiles, suggesting that the phenyl group in this compound could engage in hydrophobic or π-π stacking interactions within a receptor's binding pocket. evitachem.com

Furthermore, the dopamine (B1211576) receptor family, specifically the D2 and D3 subtypes, are also potential targets. Research on N-(3-fluoro-4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazine-1-yl)butyl)arylcarboxamides has revealed compounds with high selectivity for the D3 receptor over the D2 receptor. google.com These studies underscore the importance of the carboxamide linker in achieving this selectivity. google.com Similarly, N-(4-(4-phenyl piperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamides have been identified as highly selective D3 receptor ligands. google.com

The cannabinoid receptor 2 (CB2) has also been explored as a target for carboxamide derivatives. The development of 1,8-naphthyridin-2-(1H)-one-3-carboxamide derivatives as selective CB2 receptor ligands highlights the versatility of the carboxamide scaffold in targeting G-protein coupled receptors (GPCRs).

Finally, certain carboxamide-containing molecules have been investigated for their effects on AMPA receptors and as enzyme inhibitors. For example, isoxazole-4-carboxamide derivatives have been shown to modulate AMPA receptor activity, and other carboxamide compounds have been studied as potential enzyme inhibitors.

Receptor Binding Assays and Radioligand Competition Studies (In Vitro)

Radioligand binding assays are a fundamental tool for characterizing the interaction of a ligand with its receptor. These assays, typically conducted in vitro using cell membranes expressing the target receptor, allow for the determination of key binding parameters.

Determination of Binding Affinity (Ki)

The binding affinity, often expressed as the inhibition constant (Ki), quantifies the strength of the interaction between a ligand and a receptor. A lower Ki value indicates a higher binding affinity. In competition binding assays, a non-radioactive ligand (the "competitor," such as this compound) competes with a radiolabeled ligand for binding to the receptor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

For a series of N-monosubstituted carboxamide analogues of 8-CAC, binding affinities for opioid receptors were determined. For example, the N-((3′-phenyl)-phenethyl) analogue showed Ki values of 2.1 nM, 24.3 nM, and 1.8 nM for the μ, δ, and κ opioid receptors, respectively. evitachem.com In contrast, the N-((2′-phenyl)-phenethyl) analogue displayed significantly weaker affinities with Ki values of 15.6 nM, 85.2 nM, and 1.9 nM for the same receptors, highlighting the impact of the distal phenyl group's position on binding. evitachem.com

In the context of dopamine receptors, certain N-(3-fluoro-4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazine-1-yl)butyl)arylcarboxamides have demonstrated high affinity for the D3 receptor, with some compounds exhibiting Ki values in the low nanomolar range. google.com

Table 1: Illustrative Binding Affinities (Ki) of Related Carboxamide Compounds for Opioid Receptors This table presents data for compounds structurally related to this compound to illustrate potential binding affinities. Data for this compound itself is not available.

| Compound | Receptor | Ki (nM) |

|---|---|---|

| N-((3′-phenyl)-phenethyl) analogue of 8-CAC | μ Opioid | 2.1 |

| N-((3′-phenyl)-phenethyl) analogue of 8-CAC | δ Opioid | 24.3 |

| N-((3′-phenyl)-phenethyl) analogue of 8-CAC | κ Opioid | 1.8 |

| N-((2′-phenyl)-phenethyl) analogue of 8-CAC | μ Opioid | 15.6 |

| N-((2′-phenyl)-phenethyl) analogue of 8-CAC | δ Opioid | 85.2 |

Assessment of Receptor Selectivity

Receptor selectivity refers to a ligand's ability to bind preferentially to one receptor subtype over others. This is a crucial aspect of drug design as it can minimize off-target effects. Selectivity is typically determined by comparing the Ki values of a compound for different receptors. A higher ratio of Ki values indicates greater selectivity.

For instance, certain N-(3-fluoro-4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazine-1-yl)butyl)arylcarboxamides have been found to be over 1000-fold more selective for the dopamine D3 receptor compared to the D2 receptor. google.com This high degree of selectivity was attributed in part to the presence of the carboxamide linker. google.com Similarly, studies on N-(4-(4-phenyl piperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamides have also identified compounds with significant D3 versus D2 receptor selectivity. google.com

Enzyme Inhibition Kinetics and Mechanistic Elucidation (In Vitro)

While the primary focus of research on related carboxamide compounds has been on receptor interactions, some studies have explored their potential as enzyme inhibitors.

Determination of IC50/EC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The half-maximal effective concentration (EC50) refers to the concentration of a drug that gives half of the maximal response. For enzyme inhibitors, the IC50 value indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

In a study of novel 1-(2-(4-isobutylphenyl)propanoyl)-3-arylthioureas as urease inhibitors, several compounds exhibited potent inhibitory activity with IC50 values in the nanomolar range. For example, one compound showed an IC50 value of 0.0081 nM. In functional assays, such as the [35S]GTPγS binding assay, which measures G-protein activation, EC50 values are determined to assess the functional potency of a compound. Several N-mono-substituted carboxamide analogues of 8-CAC were shown to be agonists at the δ opioid receptor with similar EC50 values. evitachem.com

Table 2: Illustrative IC50 Values of Related Carboxamide Compounds as Enzyme Inhibitors This table presents data for compounds structurally related to this compound to illustrate potential enzyme inhibitory activity. Data for this compound itself is not available.

| Compound Series | Enzyme | IC50 (nM) |

|---|

Mechanism of Enzyme Inhibition (e.g., competitive, non-competitive)

Understanding the mechanism of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) is crucial for characterizing the inhibitor's mode of action. This is typically determined through kinetic studies by measuring the effect of the inhibitor on the enzyme's reaction rate at different substrate concentrations.

For the aforementioned urease inhibitors, enzyme kinetics studies revealed different mechanisms of inhibition. One compound was found to be a competitive inhibitor, meaning it binds to the active site of the enzyme and competes with the substrate. Other derivatives were identified as mixed-type inhibitors, indicating they can bind to both the free enzyme and the enzyme-substrate complex.

Cell-Based Functional Assays (In Vitro Focus)

Receptor Activation or Antagonism in Cell Lines

While direct evidence for the activity of this compound at specific receptors is limited, studies on structurally related compounds provide insights into its potential biological targets. For instance, a United States patent discloses a series of substituted quinoline (B57606) derivatives, including a compound with an this compound moiety, as CCR5 receptor antagonists. google.com The CCR5 receptor is a key chemokine receptor involved in inflammatory responses and is also a co-receptor for HIV entry into cells. Antagonism of this receptor is a validated therapeutic strategy.

Furthermore, derivatives of the closely related 1-phenylbenzazepine scaffold have been extensively studied for their interaction with dopamine receptors. For example, certain 6-chloro-1-phenylbenzazepines have been identified as dopamine D1 receptor antagonists. mdpi.com These findings suggest that the phenylazepane core may serve as a scaffold for developing receptor modulators.

Modulation of Intracellular Signaling Pathways (e.g., cAMP, Ca2+ flux)

The functional consequence of receptor interaction by analogs of this compound has been explored through the modulation of intracellular signaling pathways. In studies of 6-chloro-1-phenylbenzazepine derivatives, functional activity assessments have demonstrated their ability to act as D1 receptor antagonists in cAMP-mediated signaling pathways. mdpi.com

Additionally, research on pyridyl carboxamides has identified potent and selective inhibitors of the Nav1.8 voltage-gated sodium channel. nih.gov While these compounds are structurally distinct, they share the carboxamide functional group. Their mechanism of action as voltage- and state-independent inhibitors suggests a potential for this compound derivatives to modulate ion channel function, a critical component of intracellular signaling. nih.gov

Detailed Structure-Activity Relationship (SAR) Studies for Target Engagement

Correlation of Structural Modifications with In Vitro Activity

Structure-activity relationship (SAR) studies on various carboxamide-containing scaffolds have elucidated key structural features that govern their in vitro activity.

In a series of bis(phenazine-1-carboxamides), the nature of substituents on the phenazine (B1670421) ring significantly influenced their cytotoxic and topoisomerase I/II inhibitory activities. nih.gov Analogs with small, lipophilic substituents, such as methyl or chloro groups at the 9-position, were found to be the most potent inhibitors. nih.gov

For N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives designed as Forkhead Box M1 (FOXM1) inhibitors, the electronic properties of substituents on the phenyl ring were critical. A combination of electron-withdrawing groups, such as a cyano group and a halogen, was found to be favorable for FOXM1 inhibition. nih.gov

In the case of 1,4-benzodiazepines, another class of compounds featuring a seven-membered ring, modifications on the diazepine (B8756704) ring and substituents on the 5-phenyl ring have been extensively explored. Generally, 2'-halo substitutions on the phenyl ring enhance potency. chemisgroup.us

The following table summarizes the in vitro activity of selected carboxamide derivatives against various cancer cell lines.

| Compound/Derivative | Cell Line | Assay Type | IC50 (µM) | Source |

| N-substituted 1H-indole-2-carboxamides | ||||

| Compound 12 | K-562 (Leukemia) | MTT Assay | 0.33 | nih.govresearchgate.net |

| Compound 14 | K-562 (Leukemia) | MTT Assay | 0.61 | nih.govresearchgate.net |

| Compound 4 | K-562 (Leukemia) | MTT Assay | 0.61 | nih.govresearchgate.net |

| Compound 10 | HCT-116 (Colon Cancer) | MTT Assay | 1.01 | nih.govresearchgate.net |

| A-ring azepano-triterpenoids | ||||

| Compound 11 | Various | SRB Assay | - | nih.gov |

| Dibenzo[b,f]azepines | ||||

| Compound 5e | SR (Leukemia) | MTT Assay | 13.05 ± 0.62 | nih.gov |

Elucidation of Critical Pharmacophoric Features

Based on the available SAR data for related compounds, several pharmacophoric features can be considered critical for the biological activity of the this compound scaffold.

The azepane ring serves as a seven-membered cyclic core, which, as seen in related structures like benzodiazepines, can adopt specific conformations to interact with biological targets. chemisgroup.us The nature and position of substituents on this ring can significantly impact activity.

The carboxamide linker is a crucial hydrogen-bonding motif that is prevalent in many biologically active molecules. Its orientation and rigidity play a role in target binding.

The phenyl group attached to the carboxamide nitrogen provides a key aromatic interaction point. As demonstrated in studies of thieno[2,3-b]pyridine-2-carboxamides, the substitution pattern on this phenyl ring can fine-tune the electronic properties and, consequently, the biological activity. nih.gov

In Vitro Selectivity and Off-Target Profiling

The selectivity of compounds is a critical aspect of preclinical evaluation, determining their potential for on-target efficacy versus off-target side effects.

Studies on A-ring azepano-triterpenoids have demonstrated a degree of selectivity towards certain cancer cell lines. For example, some derivatives showed preferential growth inhibitory activity against leukemia, colon cancer, and ovarian cancer cell lines. mdpi.com Specifically, azepanoerythrodiol exhibited selectivity for HCT-116 colon cancer cells. mdpi.com

In the context of receptor binding, 6-chloro-1-phenylbenzazepine derivatives displayed modest selectivity for the dopamine D1 receptor over the D5 receptor and were generally devoid of affinity for the D2 receptor, indicating a favorable selectivity profile within the dopamine receptor family. mdpi.com

The table below presents the selectivity indices (SI) for selected N-substituted indole-2-carboxamides, highlighting their preferential cytotoxicity towards cancer cells over normal fibroblasts.

| Compound | Selectivity Index (SI) vs. Normal Fibroblasts (IC50 > 100 µM) | Target Cell Line | Source |

| Compound 10 | 99.4 | HCT-116 (Colon Cancer) | nih.govresearchgate.net |

| Compound 12 | 303 | K-562 (Leukemia) | nih.gov |

| Compound 14 | 164 | K-562 (Leukemia) | nih.gov |

| Compound 4 | 164 | K-562 (Leukemia) | nih.gov |

Analytical Method Development and Quality Control

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is the cornerstone of purity assessment, offering high-resolution separation of the main compound from any related substances or impurities.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity and quantifying N-phenylazepane-1-carboxamide. amazonaws.com A reversed-phase HPLC (RP-HPLC) method is typically developed due to the compound's molecular structure, which includes both hydrophobic (phenyl, azepane rings) and moderately polar (carboxamide) regions. nih.gov The development process involves optimizing various parameters to achieve a good separation between the main peak and any impurities. researchgate.netwu.ac.th

Key aspects of HPLC method development include selecting an appropriate stationary phase, such as a C18 column, and optimizing the mobile phase composition, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. amazonaws.comresearchgate.net The method is validated according to International Council for Harmonisation (ICH) guidelines, assessing parameters like accuracy, precision, specificity, linearity, and range to ensure the data is reliable and reproducible. amazonaws.comnih.gov

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Instrument | HPLC with UV/PDA Detector | To perform the separation and detect UV-absorbing compounds. |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a non-polar stationary phase for effective separation. |

| Mobile Phase | Acetonitrile : Water (Gradient or Isocratic) | Elutes the compound and impurities from the column. |

| Flow Rate | 1.0 mL/min | Ensures optimal separation and peak shape. |

| Detection Wavelength | ~254 nm | Based on the UV absorbance of the phenyl chromophore. |

| Column Temperature | 25 °C | Maintains consistent retention times. |

| Injection Volume | 10 µL | A small, precise volume for quantitative analysis. |

Gas Chromatography (GC) is the preferred method for the analysis of organic volatile impurities (OVIs), often referred to as residual solvents, which may be present from the synthesis process. ispub.comijpsonline.com Since this compound itself has a high boiling point and is not sufficiently volatile for direct GC analysis, headspace GC with a flame ionization detector (FID) is the standard approach for this application. nih.gov

In this method, the sample is dissolved in a high-boiling-point solvent (e.g., dimethyl sulfoxide) and heated in a sealed vial. The volatile solvents partition into the vapor phase (headspace), which is then injected into the GC system. ijpsonline.com This technique prevents the non-volatile active ingredient from contaminating the GC column. nih.gov

Table 2: Typical Headspace GC Parameters for Residual Solvent Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | DB-624 or equivalent (30 m x 0.53 mm) | Stationary phase designed for separation of volatile solvents. |

| Carrier Gas | Nitrogen or Helium | Inert gas to carry analytes through the column. |

| Detector | Flame Ionization Detector (FID) | Sensitive to a wide range of organic compounds. |

| Oven Program | Temperature gradient (e.g., 40°C to 200°C) | Separates solvents based on their boiling points. |

| Injector Temperature | 230 °C | Ensures rapid volatilization of the sample. ispub.com |

| Detector Temperature | 250 °C | Prevents condensation of analytes in the detector. ispub.com |

For chiral compounds, it is crucial to separate and quantify the individual enantiomers, as they can have different pharmacological activities. nih.goveijppr.com Chiral chromatography, most commonly via HPLC using a Chiral Stationary Phase (CSP), is the gold standard for determining enantiomeric purity. nih.gov

The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the CSP. eijppr.comnih.gov The different stabilities of these complexes lead to different retention times for each enantiomer. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of compounds. nih.govmdpi.com The selection of the mobile phase, often a mixture of alkanes (like n-hexane) and alcohols (like isopropanol), is critical for achieving optimal resolution. mdpi.com

Table 3: Example Chiral HPLC Method for Enantiomeric Purity

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Chiralpak® AD-H or Chiralcel® OD-H | Polysaccharide-based CSP for enantioselective interactions. mdpi.com |

| Mobile Phase | n-Hexane : Isopropanol (e.g., 80:20 v/v) | Normal-phase conditions often provide good selectivity on these CSPs. |

| Flow Rate | 0.5 - 1.0 mL/min | Optimized for the best balance of resolution and analysis time. |

| Detection | UV at ~254 nm | Monitors the elution of the enantiomers. |

| Temperature | 20 °C | Temperature can influence chiral recognition. nih.gov |

Spectrophotometric Methods for Concentration and Stability Studies

UV-Visible spectrophotometry is a simple, cost-effective, and rapid technique used for quantitative analysis and stability assessment. juniperpublishers.com The method is based on the Beer-Lambert law, which states that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species. ewadirect.comresearchgate.net The presence of the phenyl group in this compound acts as a chromophore, allowing for its detection and quantification in the UV region. iajps.com

This technique is particularly valuable for stability studies, where it can monitor the degradation of the compound over time under various stress conditions such as heat, humidity, light, and different pH levels. juniperpublishers.comhunterlab.com A decrease in the absorbance at the characteristic wavelength (λmax) or the appearance of new peaks can indicate the formation of degradation products. juniperpublishers.comdergipark.org.tr

Table 4: Hypothetical Stability Study Data using UV-Spectrophotometry

| Time Point | Condition | Concentration (µg/mL) | % of Initial Concentration |

|---|---|---|---|

| 0 | - | 20.0 | 100.0% |

| 1 month | 40°C / 75% RH | 19.8 | 99.0% |

| 3 months | 40°C / 75% RH | 19.5 | 97.5% |

Hyphenated Techniques for Impurity Profiling and Metabolite Identification (In Vitro)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for identifying and characterizing unknown substances at very low levels. nih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable technique for impurity profiling and the structural elucidation of unknown compounds. nih.govchimia.ch It combines the high separation power of HPLC with the high sensitivity and specificity of mass spectrometry. mdpi.comenovatia.com The LC system separates the impurities from the parent compound, and the mass spectrometer provides information about the molecular weight (from MS) and structure (from MS/MS fragmentation patterns) of each component. enovatia.com This allows for the confident identification of process-related impurities and degradation products, even at trace levels. mdpi.com

In the context of drug development, LC-MS/MS is also used for in vitro metabolite identification. scispace.com Incubating this compound with liver microsomes or hepatocytes can simulate metabolic processes. nih.govsciex.com The resulting mixture is analyzed by LC-MS/MS to identify potential metabolites. Common metabolic transformations for a molecule like this compound could include hydroxylation on the phenyl or azepane rings, or hydrolysis of the carboxamide bond. diva-portal.org

Table 5: Potential Impurities/Metabolites of this compound Identified by LC-MS/MS

| Compound | Proposed Structure/Modification | Method of Identification |

|---|---|---|

| Metabolite 1 | Hydroxylated this compound | Mass shift of +16 Da compared to the parent compound. |

| Metabolite 2 | N-phenylazepane-1-carboxylic acid | Identified following amide bond hydrolysis. |

| Impurity A | Starting material from synthesis | Matched retention time and mass spectrum with a reference standard. |

| Degradant 1 | Oxidative degradation product | Identified after exposure to oxidative stress conditions. |

GC-MS for Volatile Compound Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds within a sample. In the quality control of this compound, GC-MS is essential for the characterization of volatile impurities that may be present from the synthesis process or degradation. These impurities can include residual solvents, unreacted starting materials, or volatile by-products.

The GC-MS instrument operates on a two-part system. First, the gas chromatograph separates the components of a sample based on their volatility and interaction with a stationary phase within a capillary column. nih.gov As the separated compounds exit the column, they enter the mass spectrometer. The mass spectrometer bombards the molecules with electrons (typically in electron ionization or EI mode), causing them to fragment into characteristic ions. researchgate.net The mass-to-charge ratio (m/z) of these fragments is measured, creating a unique mass spectrum that acts as a chemical fingerprint for each compound. researchgate.net

For this compound, analysis would focus on identifying potential process-related volatile impurities. The mass spectrum of the parent compound under EI conditions is not typically the primary focus for this method, as the compound itself may have limited volatility. Instead, the method is optimized to detect substances that are significantly more volatile. The identification of unknown volatile compounds is achieved by comparing their mass spectra to established spectral libraries.

A hypothetical analysis could identify key fragmentation patterns for potential impurities. For instance, the mass spectrum of the azepane isomer of a related compound, AM-1220, shows characteristic fragments that can help in structural elucidation. researchgate.net Similarly, for this compound, one could predict characteristic fragments based on its structure, such as ions corresponding to the azepane ring or the phenyl group, which would be crucial for identifying related volatile by-products.

Below is a table representing potential volatile impurities that could be monitored during the quality control of this compound using GC-MS.

| Potential Volatile Compound | Common Use/Origin | Expected Characteristic m/z Ions |

| Toluene | Reaction Solvent | 91, 92 |

| Aniline (B41778) | Starting Material | 93, 66, 77 |

| Azepane | Starting Material | 99, 84, 70 |

| Phenyl isocyanate | By-product/Reactant | 119, 91, 64 |

Method Validation and Robustness Studies (e.g., accuracy, precision, linearity)

Method validation is a critical process in quality control that demonstrates an analytical procedure is suitable for its intended purpose. fraunhofer.de For quantifying this compound and its non-volatile impurities, a technique like High-Performance Liquid Chromatography (HPLC) is often preferred, and its validation ensures the reliability, consistency, and accuracy of the results. researchgate.net The validation process is conducted according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). mdpi.com Key parameters evaluated include accuracy, precision, and linearity.

Accuracy Accuracy refers to the closeness of the test results obtained by the method to the true value. nih.gov It is typically determined by analyzing a sample with a known concentration of this compound (a standard) and calculating the percentage of the analyte recovered by the method. wu.ac.th Accuracy studies are often performed by spiking a placebo mixture with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). mdpi.com

Hypothetical Accuracy Results for this compound Analysis

| Spike Level | Theoretical Concentration (mg/mL) | Measured Concentration (mg/mL) | Recovery (%) |

|---|---|---|---|

| 80% | 0.80 | 0.79 | 98.75 |

| 100% | 1.00 | 1.01 | 101.00 |

Precision Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov It is usually expressed as the Relative Standard Deviation (RSD). Precision is evaluated at three levels:

Repeatability (Intra-assay precision): Assesses the precision under the same operating conditions over a short interval of time.

Intermediate Precision: Assesses the variation within the same laboratory, but with different analysts, on different days, or with different equipment.

Reproducibility: Assesses the precision between different laboratories (inter-laboratory studies).

Hypothetical Precision Results for this compound Analysis (1.00 mg/mL)

| Precision Type | Analyst | Day | n | Mean Assay (%) | RSD (%) |

|---|---|---|---|---|---|

| Repeatability | 1 | 1 | 6 | 100.2 | 0.85 |

| Intermediate Precision | 1 | 1 | 6 | 100.2 | 1.10 |

| 1 | 2 | 6 | 99.5 | ||

| 2 | 1 | 6 | 101.0 |

Linearity Linearity is the ability of the analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.gov To establish linearity, a series of solutions of this compound are prepared at different concentrations. The responses are then plotted against the concentrations, and a linear regression analysis is performed. The correlation coefficient (R²) is expected to be close to 1, typically ≥ 0.999. acs.org

Hypothetical Linearity Study for this compound

| Concentration (mg/mL) | Instrument Response (Area Units) |

|---|---|

| 0.5 | 510,500 |

| 0.75 | 755,200 |

| 1.0 | 1,001,100 |

| 1.25 | 1,248,500 |

| 1.5 | 1,505,300 |

Resulting Linear Regression: y = 1,000,500x + 4,800; R² = 0.9999

Robustness studies are also conducted to evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Patent Landscape and Future Research Directions

Analysis of Patent Filings Related to N-phenylazepane-1-carboxamide and its Analogues

Patent filings for azepane-1-carboxamide (B1599105) analogues, particularly those with fused ring systems like the dibenzo[b,f]azepine core, are extensive. These patents cover not only the composition of matter but also novel synthetic methodologies.

Patents related to azepane-1-carboxamide analogues primarily focus on derivatives with significant therapeutic applications. A prominent example is the dibenzo[b,f]azepine-5-carboxamide structure, which is the backbone for well-known anticonvulsant drugs like Carbamazepine and its analogue, Oxcarbazepine. lew.ronih.gov Patent protection in this area often revolves around:

Core Scaffold Modifications: Claims frequently cover modifications to the azepine ring and the attached carboxamide group. For instance, patents for Oxcarbazepine (10-oxo-10,11-dihydro-5H-dibenz[b,f]azepin-5-carboxamide) describe a keto group on the dibenzazepine (B1670418) moiety. nih.govgoogle.com

Substituent Variations: Patents broadly claim various substituents on the aromatic rings to modulate the compound's pharmacological profile. This includes a wide range of functional groups intended to improve efficacy, selectivity, and pharmacokinetic properties. nih.gov

Fused Heterocyclic Systems: There is a trend towards patenting novel fused heterocyclic systems incorporating the azepane-carboxamide motif. These complex structures aim to explore new chemical space and identify compounds with unique biological activities. nih.gov For example, work has been done on designing rigid dibenzo[b,f]azepines that act as selective topoisomerase II inhibitors for cancer therapy. nih.gov

A selection of key patents highlights the focus on dibenzo[b,f]azepine-5-carboxamide and related structures, which serve as important analogues to the simpler this compound core.

The synthesis of azepane-1-carboxamides and their more complex analogues is a key focus of patent literature, with trends indicating a move towards more efficient and safer industrial-scale production.

Carbamoylation Techniques: A common patented method involves the carbamoylation of an iminostilbene (B142622) precursor. For example, processes describe the reaction of iminostilbene with alkali metal cyanates in acidic mixtures to produce Carbamazepine. google.com Other methods utilize cyanic acid generated in situ. google.com

Avoiding Hazardous Reagents: Early syntheses often used hazardous materials like phosgene. google.com A clear trend in recent patents is the development of phosgene-free methods, improving the safety and environmental profile of the manufacturing process. google.com For instance, methods using sulfonyl chlorides or aminating with ammonia (B1221849) have been patented. google.comjustia.com

Multi-step Syntheses: The preparation of complex analogues like Oxcarbazepine involves multi-step patented processes. A typical route starts with 10-methoxy-5H-dibenz(b,f)azepine, which is first converted to 10-methoxycarbamazepine (B195698) and then hydrolyzed to yield the final product. google.comgoogle.com

Process Optimization: Patents also focus on optimizing reaction conditions to improve yield and purity. This includes the development of biphasic systems for hydrolysis, where the product is insoluble in both phases, allowing for easy separation from soluble impurities. google.com

Emerging Research Areas and Unexplored Applications of Azepane-1-carboxamides

The structural diversity of the azepane-carboxamide scaffold makes it a fertile ground for discovering new therapeutic agents. nih.gov Research is expanding beyond the traditional use as anticonvulsants into several new and promising areas.

Neuropsychiatric and Neurological Disorders: Recent studies have identified N-benzylated bicyclic azepanes as potent inhibitors of monoamine transporters, including the norepinephrine (B1679862) transporter (NET) and dopamine (B1211576) transporter (DAT), as well as the σ-1 receptor. acs.orgnih.govacs.org This polypharmacology suggests potential applications in treating complex neuropsychiatric conditions. nih.govnih.gov The excellent brain penetrance of some analogues further supports their development for central nervous system (CNS) disorders. acs.orgnih.gov

Oncology: The dibenzazepine carboxamide scaffold, found in drugs like Carbamazepine, is being repurposed and investigated for its anticancer properties. nih.gov Research has shown these compounds can induce apoptosis and inhibit pathways like Wnt/β-Catenin signaling. nih.gov Furthermore, novel rigid dibenzo[b,f]azepine derivatives have been designed as selective topoisomerase II inhibitors and DNA intercalators, showing promise against leukemia cell lines in preclinical studies. nih.gov

Enzyme Inhibition: The azepane ring is a key feature in molecules designed to inhibit various enzymes. For example, (-)-Balanol, a natural product containing an azepane ring, is an ATP-competitive inhibitor of protein kinase C and has served as a scaffold for developing potential antitumor agents. lifechemicals.com More broadly, carboxamide derivatives are being explored as inhibitors of key cancer-related targets like PI3Kα and EGFR.

Antimicrobial and Other Activities: The versatility of the azepane core has led to its inclusion in compounds with a wide array of biological activities, including anti-tubercular, anti-Alzheimer's, and antimicrobial properties. nih.gov

Challenges and Opportunities in Azepane-1-carboxamide Research and Development

Despite the therapeutic potential, the development of azepane-1-carboxamide-based drugs faces several hurdles, which also present opportunities for innovation.

Synthetic Challenges: The synthesis of seven-membered azacycles can be challenging due to slow cyclization kinetics. researchgate.net This makes the development of robust and efficient methods for constructing the azepane ring a significant area of research. Overcoming these synthetic hurdles provides an opportunity to generate novel, uniquely substituted derivatives that are otherwise difficult to access.

Chemical Space Exploration: A vast number of simple scaffolds, including many bicyclic azepanes, remain unexplored and are not listed in chemical databases like PubChem. acs.orgnih.govacs.org This represents a major opportunity to synthesize and screen novel compounds that fall outside the typical, more complex molecules found in large combinatorial libraries. nih.gov Systematic exploration of this untapped chemical space could lead to the discovery of first-in-class therapeutic agents. nih.gov

Conformational Flexibility: Substituted azepanes possess flexible ring structures. lifechemicals.com This conformational diversity is often critical for their biological activity. A key challenge and opportunity lie in designing analogues where specific substituents can bias the ring to a particular conformation, thereby enhancing binding affinity and selectivity for a biological target. lifechemicals.com

Drug Repurposing: Established drugs like Carbamazepine, an analogue of this compound, have well-known safety profiles. Repurposing these molecules for new indications, such as cancer, offers a streamlined and cost-effective approach to drug development compared to starting from scratch. nih.gov

Strategic Directions for Future Analog Design and Target Exploration

Future research into azepane-1-carboxamides should be guided by strategic design principles and a broader exploration of biological targets.

Structure-Activity Relationship (SAR) Studies: A deeper understanding of SAR is crucial for optimizing lead compounds. nih.gov Future design should focus on how different substituents on both the phenyl ring and the azepane moiety affect activity. For example, studies on other N-phenyl-carboxamide series have shown that the electronic properties (electron-withdrawing vs. electron-donating groups) of substituents can dramatically influence biological activity. nih.gov

Rigidification Principle: To improve binding affinity and selectivity, the principle of rigidification can be applied. Converting flexible, open-chain analogues into more rigid, cyclized structures can reduce the entropic penalty upon binding and lead to more potent compounds, as demonstrated in the design of novel dibenzo[b,f]azepine-based anticancer agents. nih.gov

Targeting Polypharmacology: For complex diseases like neuropsychiatric disorders, designing compounds that modulate multiple targets (polypharmacology) can be a more effective strategy than highly selective ligands. nih.gov Future analogues could be intentionally designed to interact with specific combinations of targets, such as the monoamine transporters (NET, DAT) and the σ-1 receptor. acs.org

Exploration of Novel Biological Targets: While much work has focused on CNS targets and cancer, the azepane-carboxamide scaffold should be screened against a wider array of biological targets. Given the scaffold's versatility, it holds potential for developing inhibitors for various enzymes, ion channels, and receptors implicated in a range of other diseases. nih.gov

Table of Mentioned Compounds

Q & A

Q. What are the common synthetic routes for N-phenylazepane-1-carboxamide, and what are the critical optimization parameters?

this compound is typically synthesized via multi-step organic reactions. A representative method involves starting from a benzoic acid derivative (e.g., 4-chlorobenzoic acid) and proceeding through sequential functionalization, including:

- Amidation : Reaction with an appropriate amine under coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) .

- Ring formation : Cyclization to form the azepane ring under controlled temperature and solvent conditions (e.g., anhydrous ether or dichloromethane) .

- Purification : Mass-directed preparative LC or column chromatography to isolate the final product . Key parameters: Solvent polarity, reaction temperature (often 0–25°C for sensitive steps), and stoichiometric ratios of coupling agents.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

- NMR Spectroscopy :

- ¹H NMR : Look for signals corresponding to the azepane ring protons (δ 1.5–2.5 ppm for saturated CH₂ groups) and aromatic protons (δ 6.5–8.0 ppm for phenyl substituents) .

- ¹³C NMR : Confirm the carboxamide carbonyl (δ ~165–170 ppm) and quaternary carbons in the azepane ring .

- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) should align with the molecular formula (e.g., C₁₈H₁₉N₂O for a derivative) .

- IR Spectroscopy : Stretching vibrations for amide C=O (~1640–1680 cm⁻¹) and N-H (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design experiments to establish structure-activity relationships (SAR) for this compound derivatives?

- Functional group variation : Synthesize analogs with substitutions on the phenyl ring (e.g., halogens, methyl, or methoxy groups) and compare bioactivity .

- Biological assays : Test derivatives against targets (e.g., enzymes like kinases or GPCRs) using cell-based assays or in vitro binding studies .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate with experimental IC₅₀ values . Example: Fluorine substitution at the para position of the phenyl ring may enhance metabolic stability .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for this compound?

- Data validation : Reassess force field parameters in molecular dynamics simulations or use higher-level quantum mechanical calculations (e.g., DFT) .

- Experimental replication : Repeat assays under standardized conditions (e.g., pH, temperature) to rule out variability .

- Crystallographic analysis : Use X-ray crystallography (via SHELX software) to resolve ambiguities in 3D conformation that affect binding .

Q. How does X-ray crystallography using SHELX software contribute to the structural elucidation of this compound?

- Structure solution : SHELXD or SHELXS phases experimental data to solve crystal structures, particularly for small molecules .

- Refinement : SHELXL refines atomic coordinates against high-resolution data, optimizing bond lengths, angles, and thermal parameters .

- Validation : Tools in SHELXPRO check for steric clashes, hydrogen bonding, and torsional outliers . Example: A derivative’s crystal structure revealed a planar carboxamide group critical for π-π stacking with biological targets .

Methodological Tables

Q. Table 1. Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Purpose | Critical Parameters |

|---|---|---|---|

| Amidation | DCC/DMAP, DCM, 0°C → RT | Couple carboxylic acid and amine | Anhydrous conditions, stoichiometry |

| Cyclization | LiAlH₄, anhydrous ether | Form azepane ring | Temperature control (<40°C) |

| Purification | Prep LC (MeCN/H₂O) | Isolate product | Gradient optimization, mass detection |

Q. Table 2. Common Spectral Markers

| Technique | Key Peaks | Functional Group Confirmation |

|---|---|---|

| ¹H NMR | δ 1.5–2.5 ppm (azepane CH₂) | Ring saturation |

| ¹³C NMR | δ 165–170 ppm (C=O) | Carboxamide identity |

| IR | 1640–1680 cm⁻¹ (C=O stretch) | Amide bond verification |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.